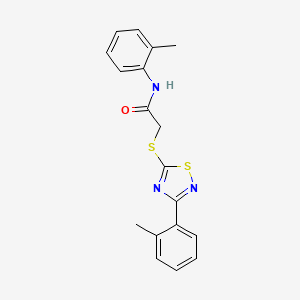

N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Description

N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a sulfur-containing heterocyclic compound featuring a 1,2,4-thiadiazole core linked to an acetamide group via a thioether bridge. The molecule incorporates two o-tolyl (2-methylphenyl) substituents: one attached to the nitrogen of the acetamide moiety and the other to the 3-position of the thiadiazole ring. This structural configuration confers unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical applications.

Synthesis of such compounds typically involves nucleophilic substitution reactions between chloroacetamide derivatives and heteroaryl thiols under basic conditions, as exemplified in analogous syntheses (e.g., reaction of 2-chloroacetamide with 5-mercapto-1,3,4-thiadiazole derivatives in acetone with potassium carbonate) .

Properties

IUPAC Name |

N-(2-methylphenyl)-2-[[3-(2-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3OS2/c1-12-7-3-5-9-14(12)17-20-18(24-21-17)23-11-16(22)19-15-10-6-4-8-13(15)2/h3-10H,11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTHICTOSVFFHKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NSC(=N2)SCC(=O)NC3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the following steps:

Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids under acidic or basic conditions.

Thioether Formation: The thiadiazole derivative is then reacted with an o-tolyl halide in the presence of a base to form the thioether linkage.

Acetamide Formation: Finally, the thioether is reacted with an acetamide derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the thiadiazole ring or the acetamide group, potentially leading to ring opening or amine formation.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic reagents like nitric acid or halogens (chlorine, bromine) are employed under controlled conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and reduced thiadiazole derivatives.

Substitution: Nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a thiadiazole ring, which is known for its ability to interact with various biological targets. The synthesis of N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide typically involves the reaction of o-toluidine with appropriate thiadiazole precursors. This process can be optimized through various synthetic routes to enhance yield and purity.

Table 1: Key Synthetic Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | o-Toluidine + thiadiazole derivative | Formation of thiadiazole-acetamide linkage |

| 2 | Purification | Column chromatography | Isolated pure compound |

Anticancer Properties

Numerous studies have indicated that thiadiazole derivatives exhibit significant anticancer activities. For instance, a review highlighted that compounds bearing a thiadiazole moiety demonstrate efficacy against various cancer cell lines, including leukemia and solid tumors. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Case Study: Anticancer Activity

In vitro studies demonstrated that this compound significantly reduced the viability of human cancer cell lines such as HL-60 (human myeloid leukemia) and SK-MEL-1 (melanoma). The compound's IC50 values were comparable to established anticancer agents, indicating its potential as a lead compound for further development .

Antimicrobial and Anti-inflammatory Effects

Thiadiazole derivatives are also noted for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of various bacterial strains and fungi. Additionally, anti-inflammatory effects have been observed in models of inflammatory diseases.

Case Study: Antimicrobial Activity

A study reported that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Mechanistic Insights

The biological efficacy of this compound can be attributed to its ability to interact with specific molecular targets within cells. Molecular docking studies have suggested potential binding sites on key enzymes involved in cancer progression and inflammation.

Table 2: Molecular Targets

| Target Enzyme | Role in Cancer/Inflammation | Interaction Type |

|---|---|---|

| Cyclooxygenase (COX) | Mediates inflammation | Inhibition |

| Protein Kinase B (AKT) | Promotes cell survival | Inhibition |

| Histone Deacetylases (HDACs) | Regulates gene expression | Inhibition |

Mechanism of Action

The mechanism by which N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The thiadiazole ring can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s bioactivity.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Heterocyclic Core Influence: The 1,2,4-thiadiazole ring in the target compound provides a rigid, electron-deficient core compared to dihydro-thiadiazole derivatives (e.g., ), which may enhance metabolic stability but reduce solubility. Triazolo-thiadiazole hybrids (e.g., ) exhibit nanomolar inhibitory activity against kinases like CDK5/p25, suggesting that fused heterocyclic systems enhance target affinity.

Dichloroacetamide derivatives (e.g., ) show enhanced electrophilicity, which may improve covalent binding to enzymatic targets but increase toxicity risks.

Biological Activity :

- Thioxothiazolidine-acetamide derivatives (e.g., ) demonstrate urease inhibition in the micromolar range, highlighting the role of the thio moiety in metal chelation. The target compound’s thioether bridge may similarly interact with metalloenzymes.

- Fluorinated analogs (e.g., ) are prioritized in drug discovery for improved bioavailability and membrane permeability.

Pharmacological Screening Context

While the target compound’s specific activity data is absent, structurally related molecules are evaluated using standardized assays like the microculture tetrazolium (MTT) assay . Such methods correlate cellular viability with drug sensitivity (r² > 0.89), providing a framework for future testing.

Biological Activity

N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide an in-depth analysis of its biological activity, synthesizing findings from various studies and presenting relevant data in a structured format.

Structural Characteristics

The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. The presence of the o-tolyl group enhances its lipophilicity, potentially improving its interaction with biological targets. The molecular formula of the compound is , with a molecular weight of 355.5 g/mol.

Antimicrobial Properties

Numerous studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance, compounds containing the 1,3,4-thiadiazole scaffold have demonstrated significant activity against various bacterial and fungal strains.

| Microorganism | Activity (MIC μg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32.6 | |

| Escherichia coli | 47.5 | |

| Candida albicans | Moderate | |

| Aspergillus niger | Significant |

These findings suggest that this compound may exhibit similar antimicrobial properties due to its structural similarity with other active thiadiazole derivatives.

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been explored through various assays. For example, the MTT assay has been utilized to evaluate the cytotoxic effects on several cancer cell lines such as MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

The results indicate that compounds similar to this compound possess promising anticancer activity, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors:

- Enzyme Inhibition: Thiadiazoles can inhibit enzymes involved in inflammatory pathways or cancer progression.

- Receptor Modulation: These compounds may act as modulators of various receptors, influencing cellular signaling pathways.

Molecular docking studies have been suggested to elucidate the binding affinities and specific interactions at the molecular level for this compound.

Case Studies

A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where this compound was included among the tested compounds. The study concluded that modifications in the thiadiazole structure significantly affected biological activity, emphasizing the need for further research into structure-activity relationships.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(o-tolyl)-2-((3-(o-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, and how can intermediates be optimized for yield?

- Methodological Answer : The compound is synthesized via nucleophilic substitution between 5-mercapto-3-(o-tolyl)-1,2,4-thiadiazole and 2-chloro-N-(o-tolyl)acetamide. Key steps include:

- Reagent Selection : Use triethylamine as a base to deprotonate the thiol group, enhancing reactivity .

- Solvent Optimization : Dioxane or ethanol-DMF mixtures (3:1) improve solubility and reaction homogeneity .

- Purification : Recrystallization from ethanol-DMF yields high-purity crystals (confirmed by TLC monitoring, Rf ~0.6 in ethyl acetate/hexane) .

- Yield Enhancement : Adjust stoichiometry (1:1.2 molar ratio of thiol to chloroacetamide) and reflux duration (4–6 hours) .

Q. How is structural characterization of this compound performed to confirm regiochemistry and purity?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.0–7.5 ppm for o-tolyl groups) and thiadiazole-related carbons (δ 160–170 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 409.12) .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., bond lengths for thiadiazole S–N interactions) .

- Elemental Analysis : Validate purity (>95% C, H, N, S content) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- Antimicrobial Screening : Use agar diffusion assays against S. aureus and E. coli (MIC values reported for analogs: 8–32 µg/mL) .

- Anticancer Profiling : MTT assays on cancer cell lines (e.g., IC50 values for thiadiazole derivatives range from 10–50 µM) .

- Docking Studies : Target enzymes like dihydrofolate reductase (DHFR) using AutoDock Vina to predict binding affinities .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., ambiguous NOESY correlations) be resolved for this compound?

- Methodological Answer :

- 2D NMR Techniques :

- HSQC/TOCSY : Assign overlapping aromatic signals by correlating ¹H-¹³C couplings .

- Variable Temperature NMR : Reduce signal broadening caused by dynamic effects in DMSO-d6 .

- Complementary Methods :

- IR Spectroscopy : Confirm thioamide C=S stretches (1060–1120 cm⁻¹) to rule out tautomeric forms .

- Single-Crystal XRD : Resolve regiochemical ambiguities in the thiadiazole core .

Q. What strategies mitigate low yields in scale-up synthesis due to thiol oxidation?

- Methodological Answer :

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent disulfide formation .

- Reducing Agents : Add 1–2% ascorbic acid to stabilize the thiol intermediate .

- Solvent Choice : Use degassed DMF or THF to minimize oxidative side reactions .

- Process Monitoring : Track thiol concentration via Ellman’s assay (λmax 412 nm) during synthesis .

Q. How do steric effects from the o-tolyl groups influence reactivity in cross-coupling or functionalization reactions?

- Methodological Answer :

- Computational Modeling :

- DFT Calculations : Analyze HOMO/LUMO distributions to predict sites for electrophilic substitution (e.g., para to the methyl group) .

- Experimental Probes :

- Suzuki-Miyaura Coupling : Test reactivity with aryl boronic acids; steric hindrance may reduce coupling efficiency (<40% yield without Pd(OAc)2/XPhos) .

- Metallation Studies : Use LDA to deprotonate methyl groups, but expect low regioselectivity due to crowding .

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo models?

- Methodological Answer :

- Pharmacokinetic Profiling :

- ADME Assays : Measure plasma protein binding (e.g., >90% for thiadiazoles) and metabolic stability in liver microsomes .

- Formulation Adjustments : Use PEGylated nanoparticles to improve bioavailability if poor solubility (<0.1 mg/mL) limits in vivo efficacy .

- Dose-Response Validation : Repeat in vitro assays under physiological pH (7.4) and temperature (37°C) to align with in vivo conditions .

Data Contradiction Analysis

Q. How to interpret conflicting reports on cytotoxicity thresholds for this compound?

- Methodological Answer :

- Standardize Assay Conditions :

- Cell Line Authentication : Use STR profiling to confirm identity (e.g., HeLa vs. MCF-7 variability) .

- Control Normalization : Include cisplatin as a positive control (IC50 2–5 µM) to calibrate results .

- Mechanistic Studies :

- ROS Detection : Use DCFH-DA probes to determine if cytotoxicity correlates with oxidative stress .

- Apoptosis Markers : Measure caspase-3 activation via Western blotting to confirm mode of action .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.